Whole-Cell Antibacterial Activity: DCIE A1-Ring Requirement
In a direct head-to-head comparison, the fully elaborated everninomicin A (Evn A), which bears the native DCIE A1-ring, was compared against its biosynthetic precursor Evn Q, which lacks both the A- and A1-rings, and Evn S, which lacks the A1-ring chlorine atoms and O-methyl group. In in vitro ribosomal translation inhibition assays, Evn Q and non-natural arylated analogs retained ribosomal inhibition activity at levels comparable to or slightly improved relative to Evn A [1]. However, in whole-cell microbroth dilution antibacterial susceptibility assays against Gram-positive bacteria, the antibiotic activity of all analogs lacking the native DCIE moiety was completely attenuated compared to parent Evn A [1]. This demonstrates that the DCIE 3,5-dichloro-4-hydroxy-2-methoxy-6-methyl substitution pattern is dispensable for ribosomal binding but essential for antibacterial activity, revealing a functional uncoupling between target engagement and whole-cell efficacy [1].
| Evidence Dimension | Whole-cell antibacterial activity (microbroth dilution) vs. in vitro ribosomal inhibition |
|---|---|
| Target Compound Data | Evn A (contains DCIE A1-ring): potent antibacterial activity against Gram-positive bacteria; ribosomal inhibition IC50 retained |
| Comparator Or Baseline | Evn Q (no A1-ring) and non-natural aryl Evn analogs: ribosomal inhibition comparable to Evn A; antibacterial activity completely attenuated vs. Evn A |
| Quantified Difference | Antibacterial activity: complete loss (>100-fold attenuation); Ribosomal inhibition: comparable or slightly improved vs. Evn A |
| Conditions | In vitro ribosomal translation inhibition assay (E. coli 70S ribosome); whole-cell microbroth dilution susceptibility assay against Gram-positive bacteria (Staphylococcus aureus) |
Why This Matters
A researcher sourcing DCIE for orthosomycin analog synthesis must use the fully substituted native DCIE ring because any deletion or simplification of the A1-ring abolishes antibacterial activity, regardless of retained target binding.
- [1] Yñigez-Gutierrez AE, Wurm JE, Froese JT, Rosenthal NE, Bachmann BO. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins. ACS Chem Biol. 2024;19(2):526-535. Figure 4C-F, Table S2. doi:10.1021/acschembio.3c00693. PMID: 38289021. View Source
